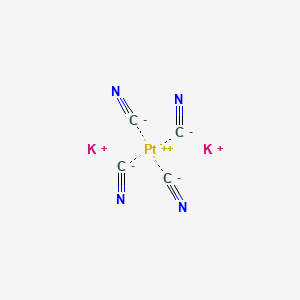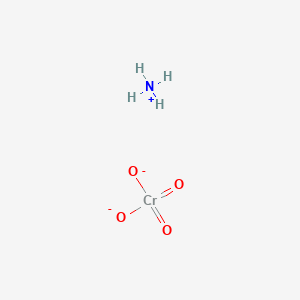
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is a titanium-based organometallic compound It is characterized by the presence of two cyclopentadienyl rings and two 4-chlorophenoxide groups attached to a central titanium atom in the +4 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium and 4-chlorophenol. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TiCl4+2NaC5H5+2C6H4ClOH→(C5H5)2Ti(OC6H4Cl)2+4NaCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The 4-chlorophenoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds or metallic titanium.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Wirkmechanismus
The mechanism of action of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) involves the interaction of the titanium center with substrates. The cyclopentadienyl and 4-chlorophenoxide ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DICHLORIDE: Similar structure but with chloride ligands instead of 4-chlorophenoxide.
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DIHYDRIDE: Similar structure but with hydride ligands.
Uniqueness
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is unique due to the presence of 4-chlorophenoxide ligands, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic and materials science applications.
Eigenschaften
CAS-Nummer |
12309-07-8 |
|---|---|
Molekularformel |
C22H20Cl2O2Ti 10* |
Molekulargewicht |
435.17 |
Synonyme |
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












